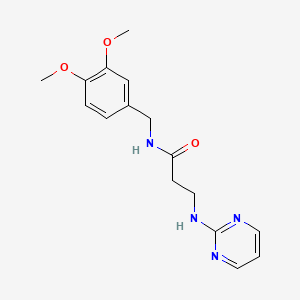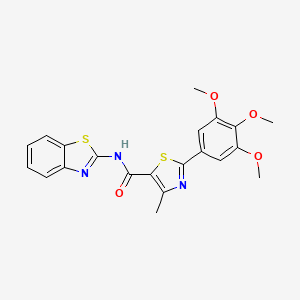![molecular formula C20H26ClNO3 B14957761 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B14957761.png)
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a complex organic compound with a chromen-2-one core structure This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxy group at the 7th position, and a propyl group at the 4th position Additionally, it features a 2-ethylpiperidino group attached via a methylene bridge at the 8th position
Méthodes De Préparation
The synthesis of 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of a chromen-2-one precursor, which undergoes a series of reactions to introduce the desired substituents.
Starting Material: The synthesis typically begins with a chromen-2-one derivative.
Hydroxylation: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: The propyl group at the 4th position can be introduced via alkylation reactions using propyl halides in the presence of a base.
Piperidino Substitution:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the chromen-2-one core or the substituents. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Applications De Recherche Scientifique
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group at the 7th position and the piperidino group play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the piperidino and propyl groups, which may result in different biological activities.
8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the chlorine atom, which may affect its reactivity and interactions.
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a propyl group, potentially altering its properties and applications.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H26ClNO3 |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propylchromen-2-one |
InChI |
InChI=1S/C20H26ClNO3/c1-3-7-13-10-18(23)25-20-15(13)11-17(21)19(24)16(20)12-22-9-6-5-8-14(22)4-2/h10-11,14,24H,3-9,12H2,1-2H3 |
Clé InChI |
YVJZCSTYCGPQEY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B14957687.png)
![N-[3-(hexylamino)-3-oxopropyl]benzamide](/img/structure/B14957688.png)
![N~2~-[2-(4-benzylpiperazino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14957689.png)
![methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B14957693.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-valine](/img/structure/B14957694.png)
![6-ethyl-8-[furan-2-yl(morpholin-4-yl)methyl]-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14957701.png)
![methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate](/img/structure/B14957705.png)
![2-(2-fluorophenyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B14957708.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B14957720.png)
![2-[(1-oxo-1H-isochromen-3-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14957728.png)
![5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957743.png)

![2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14957755.png)

